molecular formula C14H20N2O B5849782 2-phenyl-N-(2-pyrrolidin-1-ylethyl)acetamide

2-phenyl-N-(2-pyrrolidin-1-ylethyl)acetamide

Cat. No.: B5849782
M. Wt: 232.32 g/mol
InChI Key: CSDUVFDBGRUPGC-UHFFFAOYSA-N
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Description

2-phenyl-N-(2-pyrrolidin-1-ylethyl)acetamide is a compound that features a phenyl group, a pyrrolidine ring, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-(2-pyrrolidin-1-ylethyl)acetamide typically involves the reaction of 2-phenylacetic acid with pyrrolidine and an appropriate activating agent. One common method is to use a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond under mild conditions. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-(2-pyrrolidin-1-ylethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The phenyl group can be oxidized to form phenolic derivatives.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The hydrogen atoms on the phenyl ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic aromatic substitution reactions using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Phenolic derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

2-phenyl-N-(2-pyrrolidin-1-ylethyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-phenyl-N-(2-pyrrolidin-1-ylethyl)acetamide involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various receptors or enzymes, modulating their activity. The phenyl group may contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-phenyl-N-(2,2,2-trichloro-1-pyrrolidin-1-ylethyl)acetamide
  • N-(2-phenylethyl)pyrrolidine-2-carboxamide
  • N-(2-phenylethyl)pyrrolidine-2,5-dione

Uniqueness

2-phenyl-N-(2-pyrrolidin-1-ylethyl)acetamide is unique due to its specific combination of a phenyl group, a pyrrolidine ring, and an acetamide moiety. This structure imparts distinct physicochemical properties and biological activities, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-phenyl-N-(2-pyrrolidin-1-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c17-14(12-13-6-2-1-3-7-13)15-8-11-16-9-4-5-10-16/h1-3,6-7H,4-5,8-12H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSDUVFDBGRUPGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCNC(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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